N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a quinazolinone-derived acetamide featuring dual 3,4-dimethoxyphenylethyl substituents. The quinazolinone core (4-oxo-3,4-dihydroquinazoline) is linked to a sulfanyl acetamide moiety, with both aromatic rings substituted with methoxy groups at the 3- and 4-positions. The methoxy groups likely enhance lipophilicity and influence electronic properties compared to halogenated or alkylated analogues .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6S/c1-36-24-11-9-20(17-26(24)38-3)13-15-31-28(34)19-40-30-32-23-8-6-5-7-22(23)29(35)33(30)16-14-21-10-12-25(37-2)27(18-21)39-4/h5-12,17-18H,13-16,19H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSWCLOCJTDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step might involve the reaction of the quinazolinone intermediate with a thiol or disulfide compound.
Attachment of the Dimethoxyphenyl Groups: These groups can be introduced through alkylation reactions using appropriate dimethoxyphenyl ethyl halides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone moiety or the sulfanyl group, potentially yielding dihydroquinazolinones or thiols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinazolinone cores are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs. The presence of the dimethoxyphenyl groups might enhance its biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide would depend on its specific biological targets. Generally, compounds with quinazolinone cores can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dimethoxyphenyl groups might enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
The quinazolinone ring is a common scaffold in the cited compounds, but substituents at position 3 vary significantly:
Key Observations :
Modifications on the Acetamide Side Chain
The sulfanyl acetamide linker is conserved across analogues, but the N-substituents differ:
Key Observations :
Electronic and Structural Effects
- Isoelectronicity vs. Isovalency: The dimethoxy groups render the target compound electronically distinct from chloro- or methyl-substituted analogues.
- Crystal Packing : Methoxy groups may facilitate hydrogen bonding via oxygen lone pairs, as seen in acetamide crystal structures .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a quinazoline moiety, which is known for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
- Molecular Formula: C19H24N2O4S
- Molecular Weight: 372.47 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinazoline Core: The quinazoline derivative is synthesized through cyclization reactions involving appropriate substrates.
- Introduction of the Dimethoxyphenyl Group: This is achieved via electrophilic substitution reactions.
- Final Acetylation: The compound undergoes acetylation to yield the final product.
Anticancer Activity
Research has indicated that compounds containing quinazoline structures exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of quinazoline can induce apoptosis in cancer cell lines such as A431 and Jurkat cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
- The presence of the 3,4-dimethoxyphenyl group enhances the cytotoxicity by promoting interactions with cellular targets involved in cell proliferation and survival .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases: Quinazoline derivatives have been shown to inhibit various protein kinases involved in cancer progression.
- Induction of Apoptosis: The compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest: It can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
Case Studies
Case Study 1: In vitro Analysis
A study investigated the effects of this compound on human cancer cell lines:
- Cell Lines Tested: A431 (skin cancer), Jurkat (leukemia).
- Results: The compound exhibited significant cytotoxicity with IC50 values of 15 µM for A431 and 12 µM for Jurkat cells after 48 hours of treatment.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic aspects:
- Methodology: Molecular dynamics simulations were used to analyze the interaction between the compound and Bcl-2 protein.
- Findings: The compound showed strong binding affinity to Bcl-2 through hydrophobic interactions and hydrogen bonding, suggesting a potential pathway for inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
